Methyl 1-methylcyclopropyl ketone

Description

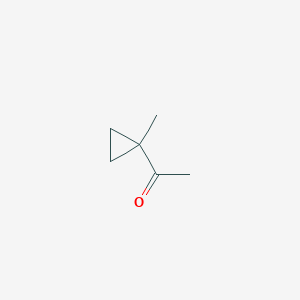

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylcyclopropyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5(7)6(2)3-4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBCJXUAQQMTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166115 | |

| Record name | Methyl 1-methylcyclopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1567-75-5 | |

| Record name | 1-(1-Methylcyclopropyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1567-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-methylcyclopropyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001567755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1567-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-methylcyclopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-methylcyclopropyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 1-methylcyclopropyl ketone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z68REL6UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Methyl 1 Methylcyclopropyl Ketone

Direct Cyclopropane-Formation Strategies

Direct cyclopropane-formation strategies involve the construction of the three-membered ring as a fundamental step in the synthesis of the target ketone. These methods often utilize reactive intermediates to facilitate the ring closure.

Reaction of 1-Methylcyclopropane with Organolithium Reagents and Subsequent Oxidation

The synthesis of Methyl 1-methylcyclopropyl ketone can be conceptually approached through the deprotonation of 1-methylcyclopropane using a strong organolithium base, followed by quenching the resulting carbanion with an appropriate acetylating agent. While specific literature examples for the direct synthesis of this compound via this exact route are not extensively documented, the principles of organolithium chemistry provide a viable theoretical pathway.

The initial step would involve the deprotonation of 1-methylcyclopropane at the tertiary carbon atom by a potent base such as tert-butyllithium. This abstraction would generate the highly reactive 1-methylcyclopropyllithium intermediate. The regioselectivity of this deprotonation is crucial for the success of the synthesis.

Following the formation of the organolithium reagent, it would be treated with an acetylating agent. A common reagent for this purpose is acetyl chloride or acetic anhydride. The nucleophilic cyclopropyl (B3062369) anion would attack the electrophilic carbonyl carbon of the acetylating agent, forming the carbon-carbon bond and yielding this compound after an aqueous workup.

A summary of this hypothetical reaction is presented below:

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | 1-Methylcyclopropane | tert-Butyllithium | 1-Methylcyclopropyllithium |

| 2 | 1-Methylcyclopropyllithium | Acetyl chloride | This compound |

Further research is required to establish the optimal reaction conditions, such as solvent, temperature, and specific organolithium reagent, to achieve a successful and high-yielding synthesis through this proposed route.

Catalyzed Reactions of 1-Methylcyclopropane with Alkyl Halides in the Presence of a Base

The synthesis of ketones through the catalyzed coupling of hydrocarbons with acyl halides represents a modern approach in organic chemistry. However, the direct catalyzed acylation of an unactivated C-H bond on a cyclopropane (B1198618) ring, such as in 1-methylcyclopropane, to form this compound is a challenging transformation and is not a well-established method in the scientific literature.

Conceptually, such a reaction would likely involve a transition-metal catalyst, for instance, based on palladium or nickel, which are known to facilitate cross-coupling reactions. The proposed catalytic cycle would involve the activation of the C-H bond of 1-methylcyclopropane by the metal center. This would be followed by a reaction with an acyl halide, such as acetyl chloride, and subsequent reductive elimination to yield the desired ketone and regenerate the catalyst. A base would be required to neutralize the hydrogen halide formed during the reaction.

Despite the theoretical appeal of this direct approach, the high bond dissociation energy of the C-H bonds on the cyclopropane ring and potential side reactions, such as ring-opening, present significant hurdles. Currently, there is a lack of specific and reliable protocols for the synthesis of this compound using this methodology.

Carbene Addition to Carbonyl Compounds (e.g., Reaction of Diazocyclopropane with Acetone)

The synthesis of cyclopropyl ketones can be achieved through strategies involving carbene or carbenoid intermediates. While the direct reaction of a diazocyclopropane with acetone (B3395972) to form this compound is not a standard method, a related and more feasible approach involves the reaction of a ketene with a diazoalkane to first form a cyclopropanone, which can then be alkylated. proquest.com

In this synthetic pathway, ketene (H₂C=C=O) or a substituted ketene can react with diazomethane (CH₂N₂) to produce cyclopropanone. proquest.com This reaction proceeds through the addition of the methylene (B1212753) carbene, generated from diazomethane, to the carbon-carbon double bond of the ketene.

Once the cyclopropanone is formed, it can be reacted with a suitable organometallic reagent, such as a methyl Grignard reagent (CH₃MgBr) or methyllithium (CH₃Li). askfilo.com The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the cyclopropanone. Subsequent protonation during the workup yields the tertiary alcohol, 1-methylcyclopropanol. To arrive at the target ketone, this alcohol would then need to be oxidized.

An alternative conceptual approach, though not commonly practiced, would be the reaction of diazomethane with methylketene to directly form 2-methylcyclopropanone, which could then be reacted with another equivalent of a methyl organometallic reagent.

| Precursor 1 | Precursor 2 | Intermediate | Final Step | Product |

| Ketene | Diazomethane | Cyclopropanone | Reaction with CH₃MgBr and subsequent oxidation | This compound |

| Methylketene | Diazomethane | 2-Methylcyclopropanone | Reaction with CH₃MgBr and subsequent oxidation | This compound |

This method highlights the versatility of carbene chemistry in constructing the strained cyclopropane ring system as a precursor to more complex molecules.

Functional Group Interconversion and Derivatization Routes

These strategies focus on modifying a molecule that already contains the 1-methylcyclopropyl core to introduce the desired ketone functionality.

Swern Oxidation of Cyclopropylcarbinols (for analogous cyclopropyl ketones)

The Swern oxidation is a widely utilized and mild method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgtcichemicals.com This reaction is particularly useful for the synthesis of cyclopropyl ketones from their corresponding cyclopropylcarbinol precursors due to its gentle conditions, which minimize the risk of ring-opening or other rearrangements that can occur with more aggressive oxidizing agents. wikipedia.org

The synthesis of this compound can be achieved by the Swern oxidation of 1-(1-methylcyclopropyl)ethanol. The reaction involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C) to form a highly electrophilic sulfur species. The alcohol then adds to this species, forming an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, such as triethylamine (Et₃N), facilitates an intramolecular elimination reaction (a five-membered ring transition state) to yield the ketone, dimethyl sulfide, and triethylammonium salt. wikipedia.orgadichemistry.com

The general conditions for a Swern oxidation are summarized in the table below:

| Reagent/Condition | Purpose | Typical Implementation |

| Oxalyl Chloride or Trifluoroacetic Anhydride | DMSO Activator | Added to a solution of DMSO in a chlorinated solvent at -78 °C. |

| Dimethyl Sulfoxide (DMSO) | Oxidant | Used as both a reagent and sometimes as a co-solvent. |

| (1-Methylcyclopropyl)methanol | Substrate | A solution of the alcohol is added to the activated DMSO mixture. |

| Triethylamine (Et₃N) | Base | Added to the reaction mixture to induce the elimination reaction. |

| Low Temperature (-78 °C) | Control Reaction | Maintained throughout the addition of reagents to prevent side reactions. |

This method is highly efficient and tolerant of a wide variety of other functional groups, making it a reliable choice for the late-stage introduction of a ketone functionality in a synthetic sequence. tcichemicals.com

Reaction Pathways and Mechanistic Studies of Methyl 1 Methylcyclopropyl Ketone

Cyclopropane (B1198618) Ring Opening and Rearrangement Processes

The significant ring strain (~27 kcal/mol) within the cyclopropane ring makes it susceptible to reactions that lead to ring opening, thereby relieving this strain. masterorganicchemistry.com These transformations are a central feature of the chemistry of methyl 1-methylcyclopropyl ketone and related compounds.

Thermal and Photochemical Transformations to Dihydrofurans

The conversion of cyclopropyl (B3062369) ketones into 4,5-dihydrofurans is a well-documented rearrangement that can be initiated by either heat or light. cdnsciencepub.com This process formally resembles the vinylcyclopropane (B126155) to cyclopentene (B43876) rearrangement and proceeds through a complex mechanistic pathway involving radical intermediates. cdnsciencepub.comorganicchemistrydata.org

A kinetic study of the rearrangement of a related compound, 1-acetyl-1-methyl-2-phenylcyclopropane, to a dihydrofuran derivative revealed an activation energy (Ea) of 48.1 kcal/mol over a temperature range of 255-288 °C, confirming the high energy barrier for this thermal process. cdnsciencepub.com Stereochemical analysis of the products formed from stereoisomers of 1-acetyl-1,2-dimethyl-3-phenylcyclopropane shows that the rearrangement occurs with predominant retention of configuration at the migrating carbon atom. For instance, both thermal and photochemical reactions of specific isomers yielded the trans-dihydrofuran as the major product (97%), indicating a high degree of stereochemical memory in the process. cdnsciencepub.com

Table 1: Kinetic Data for the Thermal Rearrangement of a Cyclopropyl Ketone Analog

| Parameter | Value |

| Activation Energy (Ea) | 48.1 kcal/mol |

| Log A | 14.9 |

| Temperature Range | 255-288 °C |

Data from a kinetic study on 1-acetyl-1-methyl-2-phenylcyclopropane. cdnsciencepub.com

Computational studies, often employing density functional theory (DFT), have been instrumental in exploring the potential energy surfaces of related rearrangements, such as the vinylcyclopropane-cyclopentene conversion. figshare.com These studies support the existence of 1,3-diradical intermediates. The calculations show that the reaction proceeds through diradical species, and the stereoselectivity of the reaction is influenced by substituents that alter the relative energies of the competing stereoisomeric pathways. figshare.com Although specific computational data for this compound is not detailed in the provided search results, the principles from analogous systems like vinylcyclopropane are applicable. figshare.comresearchgate.net These computational models help rationalize the formation of different products and the observed stereochemical outcomes by mapping the energetic landscape of the diradical intermediates and transition states. researchgate.net

Carbon-Carbon Bond Activation in the Cyclopropyl Moiety

The activation of the strained C-C bonds in the cyclopropyl ring is a key reaction pathway. wikipedia.org This is often more favorable than in unstrained systems because the release of ring strain provides a strong thermodynamic driving force. wikipedia.org For ketones, the C-C bond adjacent to the carbonyl group is particularly susceptible to cleavage. wikipedia.org

Transition metal catalysis is a powerful tool for C-C bond activation. rsc.org For example, silver(I) has been shown to catalyze the cyclization of related 1-(2,2-dimethyl-cyclopropyl)methyl ketones, which involves an initial cleavage of the cyclopropane ring. nih.gov Another general strategy for C-C bond activation in various ketones involves an iridium-catalyzed reaction driven by the in-situ formation and subsequent aromatization of a pre-aromatic intermediate. nih.gov This method effectively removes the acyl group and allows the resulting alkyl fragment to undergo further transformations. nih.gov

Electrophilic and Nucleophilic Inductions on the Cyclopropane Ring

The cyclopropane ring exhibits chemical properties similar to a carbon-carbon double bond, making it reactive towards both electrophiles and nucleophiles, leading to ring-opening reactions. youtube.com

Electrophilic attack on the cyclopropane ring is a common mode of reaction. For example, reaction with hydrogen halides like HBr can lead to the cleavage of a C-C bond and addition across the 1,3-positions. youtube.com

Nucleophilic substitution reactions can also occur, particularly at the quaternary carbon center of substituted cyclopropyl ketones. nih.gov A study demonstrated a highly regio- and diastereoselective nucleophilic substitution on cyclopropyl ketones using nucleophiles like TMSBr, DMPSCl, and TMSN3. nih.gov This reaction proceeds with inversion of stereochemistry at the most substituted carbon center, suggesting the involvement of a bicyclobutonium species as an intermediate. nih.gov

Carbonyl Group Reactivity

The carbonyl group of this compound displays reactivity typical of ketones, primarily involving nucleophilic addition to the electrophilic carbonyl carbon. weebly.comlibretexts.orgyoutube.com The polarization of the C=O bond makes the carbon atom susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. libretexts.orgstudymind.co.uk

Common reactions involving the carbonyl group include:

Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This proceeds via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. studymind.co.uk Further reduction to completely remove the carbonyl oxygen (deoxygenation) can be achieved through methods like the Wolff-Kishner reduction, which involves heating the corresponding hydrazone with a strong base. libretexts.org

Addition of Cyanide: Reaction with potassium cyanide (KCN) followed by acidification results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group. studymind.co.uk This reaction is significant as it extends the carbon chain by one carbon. studymind.co.uk

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols after an acidic workup.

Reductive Coupling Reactions (e.g., Samarium Diiodide Induced Coupling)

Samarium(II) iodide (SmI₂), a powerful single-electron transfer (SET) reductant, has been instrumental in mediating a range of chemical reactions. acs.orgnih.gov Its application in the reductive coupling of this compound highlights its utility in forming carbon-carbon bonds.

Research Findings:

When this compound is treated with samarium diiodide, it can undergo a reductive coupling reaction to form products such as 6-Hydroxy-3-methyl-6-(1-methylcyclopropyl)heptan-2-one. chemdad.com This transformation is part of a broader class of SmI₂-mediated reactions that are highly valued in organic synthesis for their efficiency and selectivity under mild conditions. acs.orgnih.gov

Mechanistic studies on the SmI₂-mediated coupling of cyclopropyl ketones with alkynes have revealed a radical relay mechanism. acs.orgnih.gov The process is initiated by a reversible single-electron transfer from SmI₂ to the ketone, generating a ketyl radical. This is followed by fragmentation of the cyclopropyl ring to yield an enolate/radical intermediate. This intermediate then participates in an intermolecular coupling with an alkyne, and subsequent steps regenerate the SmI₂ catalyst. acs.orgnih.gov

Computational studies have further elucidated the structure-reactivity relationships in these SmI₂-catalyzed intermolecular couplings. acs.org The stability of the intermediate ketyl radical and the energetics of the cyclopropyl fragmentation are key factors influencing the reaction's efficiency. For instance, conjugation with an aromatic ring can stabilize the radical intermediate and promote the fragmentation step. acs.org

The reactivity of SmI₂ is significantly enhanced by the use of co-solvents like hexamethylphosphoramide (B148902) (HMPA), which can increase the reduction potential of the Sm(II)/Sm(III) couple. princeton.edu This allows for reactions to occur under milder conditions. princeton.edu

Table 1: Key Intermediates in SmI₂-Induced Reductive Coupling

| Intermediate | Description |

| Ketyl Radical | Formed by single-electron transfer from SmI₂ to the ketone. acs.orgnih.gov |

| Enolate/Radical | Generated through the fragmentation of the cyclopropyl ring. acs.orgnih.gov |

| Organosamarium Species | Formed during the coupling process, which can then be protonated. nih.gov |

Condensation Reactions (e.g., Claisen-Schmidt Condensation for Analogue Synthesis)

Condensation reactions are fundamental in organic synthesis for building larger molecules from smaller units. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is particularly useful for synthesizing α,β-unsaturated ketones, including chalcone (B49325) analogues. nih.govbohrium.comjchemrev.comwikipedia.org

Research Findings:

The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgbyjus.com This reaction is typically carried out in the presence of a base, such as sodium hydroxide. jchemrev.comwikipedia.org this compound, possessing α-hydrogens, can act as the ketone component in such reactions.

This methodology has been employed in the synthesis of chalcone-based cyclopropyl ketones, which can then undergo further transformations. researchgate.net For instance, these chalcone analogues can react with hydrazines in a cascade reaction involving condensation and a Cloke-Wilson type rearrangement to produce tetrahydropyridazines. researchgate.net Chalcones themselves are a significant class of compounds with a wide range of biological activities and serve as precursors for flavonoids and isoflavonoids. bohrium.comacs.org

The synthesis of α,β-unsaturated ketones, which are key intermediates and bear the chalcone pharmacophore, can also be achieved through other routes, such as the SRN1 mechanism involving the reaction of α-bromoketones with nitronate anions. nih.gov

Table 2: Claisen-Schmidt Condensation for Analogue Synthesis

| Reactants | Product Type | Significance |

| This compound & Aromatic Aldehyde | Chalcone Analogue | Precursors for heterocyclic synthesis and biologically active molecules. researchgate.netacs.org |

| Enolizable Ketone & Enolizable Aldehyde | α,β-Unsaturated Ketone | Important intermediates in organic synthesis. nih.govpearson.com |

Oxidative Transformations (e.g., Baeyer-Villiger Oxidation of Cyclopropyl Ketones)

The Baeyer-Villiger oxidation is a classic organic reaction that transforms ketones into esters, or cyclic ketones into lactones, using a peroxyacid as the oxidant. wikipedia.orgnih.gov This reaction is a powerful tool for inserting an oxygen atom adjacent to a carbonyl group.

Research Findings:

The Baeyer-Villiger oxidation of this compound would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the carbonyl. libretexts.orgorganic-chemistry.org Generally, the group that can better stabilize a positive charge will migrate preferentially. libretexts.orgorganic-chemistry.org The migratory aptitude follows the general order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

The mechanism of the Baeyer-Villiger oxidation proceeds through the formation of a Criegee intermediate. wikipedia.orgnrochemistry.com The reaction is initiated by the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid on the carbonyl carbon. wikipedia.orgorganicchemistrytutor.com The subsequent rearrangement step, which is the rate-determining step, involves the migration of one of the alkyl groups to the adjacent oxygen atom with retention of stereochemistry. wikipedia.orgnrochemistry.comorganicchemistrytutor.com

This oxidation has been widely used in the synthesis of natural products and their analogues. nih.gov For example, it has been a key step in the synthesis of psammaplysins, a class of marine alkaloids with significant biological activities. nih.gov

Table 3: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Relative Migratory Ability |

| Tertiary alkyl | Highest |

| Secondary alkyl / Phenyl | High |

| Primary alkyl | Moderate |

| Methyl | Lowest |

Source: organic-chemistry.org

Other Significant Transformations (e.g., as a reagent in photooxygenation of homoallylic alcohols for heterocyclic synthesis)

Beyond the aforementioned reactions, this compound and related cyclopropyl ketones are involved in various other significant transformations, demonstrating their versatility in synthetic chemistry.

Research Findings:

Aryl methyl ketones, a class to which this compound can be considered an analogue, are versatile synthons for the synthesis of a wide array of heterocyclic compounds. researchgate.netnih.gov These ketones can serve as starting materials in metal-catalyzed and iodine-assisted approaches to construct complex molecular architectures. nih.gov

Advanced Spectroscopic and Structural Characterization of Methyl 1 Methylcyclopropyl Ketone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework.

Proton (¹H) NMR Spectroscopic Analysis for Structural Confirmation

While a publicly available, detailed ¹H NMR spectrum with assigned chemical shifts and coupling constants for methyl 1-methylcyclopropyl ketone is not readily found in the searched literature, the expected proton environments can be predicted based on general principles of NMR spectroscopy. The structure of this compound (C₆H₁₀O) contains three distinct sets of protons: the methyl protons of the acetyl group, the methyl protons on the cyclopropyl (B3062369) ring, and the methylene (B1212753) protons within the cyclopropyl ring.

The acetyl methyl protons (CH₃-C=O) would be expected to appear as a singlet, as there are no adjacent protons to cause splitting. This signal would likely be found in the region of δ 2.0-2.5 ppm, a typical range for methyl ketones.

The methyl protons attached to the cyclopropyl ring (C-CH₃) would also appear as a singlet and would likely be shifted upfield compared to the acetyl methyl group, possibly in the range of δ 1.0-1.5 ppm.

The methylene protons of the cyclopropyl ring (CH₂) are diastereotopic, meaning they are chemically non-equivalent. Therefore, they would be expected to appear as a complex multiplet, likely in the upfield region of the spectrum, typically between δ 0.5-1.5 ppm, which is characteristic of cyclopropyl protons. The intricate splitting pattern would arise from both geminal coupling between the two non-equivalent protons on the same carbon and cis/trans coupling to the other methylene protons on the adjacent carbon.

A hypothetical data table for the ¹H NMR spectrum is presented below based on these predictions.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.1 | Singlet | 3H | -COCH₃ |

| ~1.2 | Singlet | 3H | -C(CH₃)C₂H₄ |

| ~0.8 | Multiplet | 4H | -CH₂CH₂- |

Note: The above data is predicted and not from a documented experimental spectrum.

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Elucidation

The carbonyl carbon (C=O) would be the most downfield signal, typically appearing in the range of δ 200-220 ppm for ketones. The quaternary carbon of the cyclopropyl ring bonded to the acetyl group and the methyl group would likely appear in the range of δ 20-40 ppm. The carbon of the acetyl methyl group (-COCH₃) would be expected around δ 25-35 ppm. The carbon of the methyl group on the cyclopropyl ring (C-CH₃) would likely be found in a similar region, possibly slightly more upfield. The two equivalent methylene carbons of the cyclopropyl ring (-CH₂CH₂-) would be expected to appear in the upfield region, typically between δ 10-20 ppm.

A hypothetical data table for the ¹³C NMR spectrum is presented below based on these predictions.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~210 | C=O | C =O |

| ~30 | C | C (CH₃)(COCH₃) |

| ~28 | CH₃ | -COC H₃ |

| ~20 | CH₃ | -C(C H₃)C₂H₄ |

| ~15 | CH₂ | -C H₂C H₂- |

Note: The above data is predicted and not from a documented experimental spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

The infrared (IR) spectrum of this compound provides key information about the functional groups present in the molecule. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. nist.gov For ketones, this peak typically appears in the range of 1680-1725 cm⁻¹. nist.govacs.org The gas-phase IR spectrum of this compound shows a strong band around 1700 cm⁻¹, confirming the presence of the ketone functional group. nist.gov

Other characteristic absorption bands include those for C-H stretching vibrations. The absorptions for the sp³ C-H bonds of the methyl and cyclopropyl groups are expected in the region of 2850-3000 cm⁻¹. wikipedia.org The cyclopropyl C-H stretching can sometimes appear at slightly higher wavenumbers than typical alkane C-H stretches. Additionally, C-H bending vibrations for the methyl groups would be observed around 1450 cm⁻¹ and 1375 cm⁻¹. wikipedia.org

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| ~2980 | Medium-Strong | C-H (sp³) | Stretching |

| ~1700 | Strong | C=O | Stretching |

| ~1450 | Medium | C-H (Methyl) | Bending |

| ~1375 | Medium | C-H (Methyl) | Bending |

Note: The data is based on typical IR spectral correlations and the available NIST gas-phase IR spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 98, which corresponds to its molecular weight (C₆H₁₀O). hmdb.canist.gov

The fragmentation pattern provides valuable structural information. A common fragmentation pathway for ketones is the alpha-cleavage, where the bond adjacent to the carbonyl group is broken. For this compound, two primary alpha-cleavage pathways are possible:

Loss of the methyl group (-CH₃), resulting in a fragment with m/z 83 (C₅H₇O⁺).

Loss of the acetyl group (-COCH₃), resulting in a fragment with m/z 55 (C₄H₇⁺).

Another significant fragmentation involves the cleavage of the cyclopropyl ring. The mass spectrum of this compound indeed shows a prominent peak at m/z 43, which can be attributed to the acetyl cation ([CH₃CO]⁺), a very stable acylium ion. This is often the base peak in the mass spectra of methyl ketones. Other significant fragments are observed at m/z 69 and m/z 41, likely arising from further fragmentation of the initial ions.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the molecule with high accuracy.

Table 2: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 98 | [C₆H₁₀O]⁺ (Molecular Ion) |

| 83 | [C₅H₇O]⁺ |

| 69 | [C₄H₅O]⁺ or [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Note: The proposed fragment assignments are based on general fragmentation patterns of ketones and the observed mass spectrum.

X-ray Crystallography for Absolute Stereochemistry and Conformation (for crystalline derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and conformation. However, this technique requires a crystalline sample. As this compound is a liquid at room temperature, its direct analysis by X-ray crystallography is not feasible.

To obtain crystallographic data, one would need to prepare a crystalline derivative of this compound. For instance, the formation of a semicarbazone, 2,4-dinitrophenylhydrazone, or an oxime derivative could potentially yield a solid product suitable for X-ray diffraction analysis. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry of the derivative. This, in turn, would confirm the connectivity and provide insights into the conformational preferences of the 1-methylcyclopropyl ketone moiety.

Currently, there is no publicly available X-ray crystallographic data for any crystalline derivative of this compound in the searched scientific literature.

Computational Chemistry Investigations of Methyl 1 Methylcyclopropyl Ketone

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an atomic level. For methyl 1-methylcyclopropyl ketone, these methods offer insights that are often difficult or impossible to obtain through experimental means alone.

Strategic Applications of Methyl 1 Methylcyclopropyl Ketone in Complex Chemical Synthesis

Building Block for Advanced Organic Scaffolds

The inherent ring strain of the cyclopropyl (B3062369) group in methyl 1-methylcyclopropyl ketone makes it an energetic and reactive building block for constructing sophisticated molecular architectures. This reactivity allows it to participate in various chemical transformations that open or functionalize the ring, providing access to complex organic structures that would otherwise be difficult to synthesize.

A significant application is in the formation of donor-acceptor (D-A) cyclopropanes. These systems, which feature an electron-donating group and an electron-withdrawing group on the cyclopropane (B1198618) ring, are powerful intermediates in organic synthesis. nih.gov For instance, aryl methyl ketones can be used to synthesize 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, which are valuable building blocks for a diverse range of bioactive compounds. nih.gov The ketone acts as the acceptor component, and its reactions allow for the creation of larger, more functionalized molecules.

Furthermore, the ketone functionality can be readily transformed. For example, methylcyclopropyl ketone can be reacted with ethylmagnesium bromide and subsequently dehydrated to produce a mixture of olefins, including 2-cyclopropyl-1-butene and 2-cyclopropyl-2-butene. These can then be hydrogenated to yield 2-cyclopropylbutane, demonstrating the ketone's role as a starting point for various hydrocarbons.

The compound also undergoes specific coupling reactions, such as the samarium diiodide-induced coupling, which results in the formation of more complex molecules like 6-Hydroxy-3-methyl-6-(1-methylcyclopropyl)heptan-2-one. chemdad.com This highlights its utility in forming new carbon-carbon bonds and introducing greater molecular complexity.

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. chemdad.com While specific pathways for the 1-methyl derivative are proprietary, the closely related compound, cyclopropyl methyl ketone, provides a clear indication of its synthetic potential in these industries. sigmaaldrich.comchemicalbook.com The cyclopropyl ketone moiety is a key structural component in several commercially important products.

In the agrochemical sector, cyclopropyl methyl ketone is a precursor for fungicides and herbicides. chemicalbook.com Its structure is integral to the synthesis of products that protect crops and enhance agricultural output. In pharmaceuticals, it is a key intermediate for various classes of drugs, including antiviral, antidepressant, and anti-inflammatory medications. chemicalbook.com

The table below details some of the significant applications of the parent compound, cyclopropyl methyl ketone, which underscore the synthetic value of this class of molecules.

| Product Class | Specific Compound Example | Application Area |

| Fungicide | Cyprodinil, Cyproconazole | Agrochemical |

| Herbicide | Isoxaflutole | Agrochemical |

| Antiviral (Anti-HIV) | Efavirenz | Pharmaceutical |

This data is based on the applications of the related compound, cyclopropyl methyl ketone, and is illustrative of the potential uses for this compound. figshare.com

Precursor for Bioactive Analogue Generation (e.g., Dehydrozingerone (B89773) Analogues, Pyrazole (B372694) Derivatives)

Ketones are fundamental precursors for generating a wide array of bioactive analogues. This compound, with its distinct structure, holds potential for creating novel derivatives with unique biological activities.

Pyrazole Derivatives: Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active agents, including anti-inflammatory, anticancer, and antimicrobial drugs. researchgate.net A primary method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. acs.orgmdpi.com Ketones like this compound can serve as the starting material to generate the necessary 1,3-dicarbonyl intermediate, which is then reacted with hydrazine to form the pyrazole ring. mdpi.com Another pathway involves the reaction of α,β-unsaturated ketones with hydrazines, which also leads to the formation of pyrazoles. researchgate.netnih.gov

Dehydrozingerone Analogues: Dehydrozingerone, a compound structurally related to curcumin, is known for its biological activities. mdpi.com The synthesis of dehydrozingerone itself involves an aldol (B89426) condensation reaction between vanillin (B372448) and acetone (B3395972) under basic conditions. mdpi.comresearchgate.net While this compound is not directly used in this specific synthesis, the reaction serves as a classic example of how ketones are used as key building blocks in condensation reactions to produce larger, bioactive molecules. By replacing acetone with other ketones, a variety of dehydrozingerone analogues can be generated.

Utility in Materials Science: Polymers and Resins

The application of cyclopropyl ketones extends into the field of materials science. The related compound, cyclopropyl methyl ketone, is utilized in the synthesis of polymers and resins. chemicalbook.com The high reactivity of the three-membered ring allows it to be incorporated into polymer chains or cross-linking networks. This can impart unique physical and chemical properties to the resulting materials. While specific research detailing the use of this compound in polymer science is not widely published, the utility of the parent compound suggests a potential role for its derivatives in developing new materials with tailored characteristics. chemicalbook.com

Role in Synthesis of Novel Heterocyclic Systems (e.g., 1,2,4-Trioxepanes, 1,2,4-Trioxocanes)

This compound's parent compound, cyclopropyl methyl ketone, is a key starting material in a multi-step synthesis of novel oxygen-containing heterocyclic systems, specifically 1,2,4-trioxepanes and 1,2,4-trioxocanes. acs.orgacs.orgnih.gov These seven- and eight-membered rings are of interest in medicinal chemistry, particularly as structural analogues of antimalarial compounds like artemisinin. acs.org

The synthetic pathway begins with the conversion of cyclopropyl methyl ketone into a homoallylic alcohol. researchgate.netacs.org This intermediate then undergoes a regioselective photooxygenation reaction with singlet oxygen to yield a γ-hydroxyhydroperoxide. acs.org The final step is an acid-catalyzed condensation of this hydroperoxide with a ketone (such as acetone or cyclopentanone) to form the 1,2,4-trioxepane ring. sigmaaldrich.comacs.org A similar strategy, starting with a different homoallylic alcohol also derived from a cyclopropyl ketone precursor, can yield the larger 1,2,4-trioxocane ring system. acs.org

The table below summarizes the yields for the synthesis of various 1,2,4-trioxepanes from the γ-hydroxyhydroperoxides derived from cyclopropyl methyl ketone.

| Starting Hydroperoxide | Reactant Ketone | Product (1,2,4-Trioxepane) | Overall Yield |

| 5a | Acetone | 8a | 35-51% |

| 5b | Acetone | 8b | 35-51% |

| 5c | Cyclopentanone | 9c | 35-51% |

| 5d | Cyclohexanone | 10d | 35-51% |

Data sourced from a study on the synthesis of 1,2,4-trioxepanes via photooxygenation of homoallylic alcohols derived from cyclopropyl methyl ketone. researchgate.netacs.org This convenient and safe method allows for the gram-scale preparation of these complex oxygen heterocycles. acs.org

Exploration of Biological Activities Associated with Methyl 1 Methylcyclopropyl Ketone Derivatives

Structure-Activity Relationship (SAR) Studies of Cyclopropane-Containing Bioactive Molecules

Structure-activity relationship (SAR) studies of various cyclopropane-containing molecules have revealed important insights into their biological effects. For instance, in a series of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) analogues, which are potent opioid receptor ligands, modifications to the cyclopropane-containing side chain significantly impacted receptor selectivity. researchgate.net Specifically, a longer spacer and a saturated ring system in the side chain were found to be unfavorable for mu opioid receptor (MOR) selectivity over kappa and delta opioid receptors. researchgate.net This highlights the critical role of the cyclopropane (B1198618) group's position and its surrounding chemical environment in determining biological activity.

Furthermore, the electronic properties of substituents on the cyclopropane ring or adjacent aromatic systems can be crucial. In the aforementioned NAQ analogues, substitutions with different electronic properties at the 1'- or 4'-position of the isoquinoline (B145761) ring were generally well-tolerated for MOR selectivity. researchgate.net However, electron-withdrawing groups at the 1'-position led to higher MOR stimulation compared to electron-donating groups, indicating that electronic characteristics are key determinants of ligand efficacy. researchgate.net

The introduction of a cyclopropane ring can also mimic the conformation of natural substrates or ligands, leading to potent biological activity. For example, cyclopropane dicarboxylic acid derivatives have been developed as inhibitors of human serine racemase by mimicking the structure of malonic acid, a known inhibitor. nih.gov This approach demonstrates how the rigid cyclopropane scaffold can be utilized to design molecules with specific and predictable interactions with enzyme active sites.

In the context of alkyl cyclopropyl (B3062369) ketones, computational studies have shown that substitutions on the cyclopropyl ring, such as gem-dialkyl substitution, can have a significant beneficial impact on reaction efficiency in certain chemical transformations. acs.org This is attributed to the stabilization of radical intermediates, which is a key factor in their reactivity. acs.orgnih.gov While these studies are not directly biological, they provide valuable information on the structural features that influence the reactivity of the cyclopropyl ketone moiety, which can be relevant for its interaction with biological macromolecules.

Applications in Design of Enzyme Inhibitors and Mechanistic Probes (for cyclopropane derivatives generally)

The unique chemical properties of the cyclopropane ring make it a valuable tool in the design of enzyme inhibitors and mechanistic probes. Its strained three-membered ring can participate in unique chemical reactions and adopt specific conformations that are advantageous for interacting with enzyme active sites.

Enzyme Inhibition:

Cyclopropane derivatives have been successfully employed as inhibitors for a variety of enzymes. A notable example is the use of cyclopropane dicarboxylic acid derivatives as inhibitors of human serine racemase. nih.gov This enzyme is a target for the treatment of neurodegenerative diseases, and the cyclopropane-based inhibitors were designed to mimic the known inhibitor, malonic acid. nih.gov This strategy highlights how the rigid cyclopropane scaffold can be used to create potent and selective enzyme inhibitors.

The cyclopropane ring is also a key structural feature in molecules targeting enzymes involved in fatty acid metabolism. For instance, cyclopropane fatty acid (CFA) synthases in Mycobacterium tuberculosis are potential drug targets, as their activity is linked to the virulence of the pathogen. nih.gov The design of inhibitors for these enzymes could lead to new treatments for tuberculosis.

Furthermore, cyclopropenones, which are related three-membered ring structures, have been utilized in the development of reagents that selectively react with N-terminal cysteine residues in proteins. researchgate.net This selective modification can be used to inhibit enzyme function or to create protein conjugates for therapeutic or diagnostic purposes.

Mechanistic Probes:

The reactivity of the cyclopropane ring allows it to serve as a mechanistic probe to study enzyme-catalyzed reactions. The ring-opening of a cyclopropyl group can be initiated by an enzymatic process, leading to the formation of a reactive intermediate that can covalently modify the enzyme. This mechanism-based inhibition is a powerful tool for studying enzyme function and for designing irreversible inhibitors.

An example of this is the use of bis-cyclopropyl ketone 7 in a mechanistic experiment to probe the reversibility of single electron transfer to the ketone and subsequent cyclopropyl ring-opening. nih.gov This study provided insights into the catalytic cycle of SmI2-mediated reactions, which can be analogous to enzymatic processes involving radical intermediates.

Moreover, cyclopropane-containing molecules can act as conformational probes. The rigid nature of the cyclopropane ring restricts the conformational freedom of a molecule, which can be used to investigate the bioactive conformation of a ligand when it binds to a receptor or enzyme active site.

The table below summarizes selected examples of cyclopropane derivatives used as enzyme inhibitors or mechanistic probes.

| Compound Class | Target Enzyme/Process | Application | Reference |

| Cyclopropane dicarboxylic acid derivatives | Human serine racemase | Enzyme Inhibition | nih.gov |

| Cyclopropane fatty acids | Cyclopropane mycolic acid (CMA) synthases | Potential Drug Targets | nih.gov |

| Cyclopropenones | N-terminal cysteine residues in proteins | Enzyme Inhibition/Protein Modification | researchgate.net |

| Bis-cyclopropyl ketone 7 | SmI2-catalyzed reactions | Mechanistic Probe | nih.gov |

Computational Molecular Docking Studies of Analogues with Biological Targets

Computational molecular docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. This method is instrumental in understanding structure-activity relationships and in the rational design of new therapeutic agents. For analogues of methyl 1-methylcyclopropyl ketone, molecular docking studies provide valuable insights into their potential biological activities.

In a study focused on identifying novel inhibitors for human serine racemase, molecular docking was employed alongside the synthesis and testing of a series of cyclopropane dicarboxylic acid derivatives. nih.gov The docking simulations aimed to predict how these compounds would bind to the active site of the enzyme. Although a direct correlation between the predicted binding affinities and the experimentally determined inhibitory activities was not perfectly established, the docking results provided a thorough analysis that can be exploited for the development of more potent inhibitors. nih.gov This highlights that while computational predictions are a valuable guide, they are most effective when used in conjunction with experimental validation.

Similarly, computational studies have been used to investigate the reactivity of alkyl cyclopropyl ketones in catalytic reactions. nih.govnih.gov While not directly focused on biological targets, these studies provide mechanistic insights that can be extrapolated to understand how these molecules might interact with enzyme active sites. For example, a systematic computational investigation of SmI2-catalyzed intermolecular coupling reactions of cyclopropyl ketones revealed links between the structure of the ketone and its reactivity. acs.orgnih.gov The study found that the reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical and cyclopropyl fragmentation, which arises from the conjugation effect of the aryl ring. acs.orgnih.gov Such understanding of the electronic and structural factors governing reactivity is crucial for designing molecules that can effectively interact with biological targets.

Furthermore, a computational approach termed Conceptual DFT-based Computational Peptidology (CDFT-CP) has been used to investigate the chemical reactivity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of bioactive peptides. nih.govmdpi.com This methodology can also be applied to predict the biological targets of small molecules. nih.gov For instance, in a study of stellatolides, which are natural compounds with antitumor, antimicrobial, and anti-inflammatory properties, CDFT-CP was used to shed light on their potential as drug candidates and to predict their biological targets. nih.gov

The table below provides a summary of computational studies on cyclopropane-containing compounds and their interactions.

| Compound Class | Computational Method | Focus of Study | Key Findings | Reference(s) |

| Cyclopropane dicarboxylic acid derivatives | Molecular Docking | Inhibition of human serine racemase | Provided structural insights for designing more potent inhibitors, despite a lack of direct correlation with experimental binding affinities. | nih.gov |

| Alkyl and Aryl Cyclopropyl Ketones | Computational Study (PES) | Reactivity in SmI2-catalyzed couplings | Revealed structure-reactivity relationships, showing enhanced reactivity for aryl cyclopropyl ketones due to electronic effects. | acs.orgnih.gov |

| Alkyl Cyclopropyl Ketones | Combined Experimental and Computational Studies | Reactivity trends in catalytic cycloadditions | Identified and probed reactivity trends, providing mechanistic insight for engaging this substrate class. | nih.govnih.gov |

| Stellatolides (Marine Cyclopeptides) | Conceptual DFT-based Computational Peptidology (CDFT-CP) | Chemical reactivity, ADMET properties, and biological targets | Predicted potential as drug candidates and identified likely biological targets. | nih.govmdpi.com |

These computational approaches are integral to modern drug discovery and provide a framework for understanding the potential biological activities of this compound derivatives by examining their interactions with various biological targets at a molecular level.

Future Perspectives and Research Challenges for Methyl 1 Methylcyclopropyl Ketone Chemistry

Development of Enantioselective Synthetic Routes

A significant challenge and a major area for future research is the development of practical and efficient enantioselective synthetic routes to chiral 1-methylcyclopropyl ketone derivatives. While racemic methyl 1-methylcyclopropyl ketone is accessible, the synthesis of specific enantiomers remains a complex task. The ability to selectively produce one enantiomer over the other is crucial, particularly for applications in pharmacology where the biological activity of a molecule is often dependent on its stereochemistry.

Future research will likely focus on asymmetric catalysis. One promising avenue is the use of dual-catalyst systems that combine a chiral Lewis acid with a photoredox catalyst. nih.gov Such systems have been successfully applied to the enantioselective [3+2] cycloadditions of aryl cyclopropyl (B3062369) ketones, demonstrating that a chiral catalyst can control the stereochemistry of reactions involving the cyclopropyl ketone moiety. nih.gov This approach involves the photoreduction of a Lewis acid-activated cyclopropyl ketone to generate a ring-opened radical anion, which can then react stereoselectively. nih.gov

Table 1: Potential Strategies for Enantioselective Synthesis

| Catalytic Strategy | Mechanism Principle | Potential Application to this compound | Research Goal |

|---|---|---|---|

| Chiral Lewis Acid Catalysis | Coordination of a chiral Lewis acid to the ketone's carbonyl group to create a chiral environment, directing the approach of a nucleophile or reactant. | Asymmetric reduction of the ketone, asymmetric additions to the carbonyl, or directing cycloaddition reactions. | High enantiomeric excess (>99% ee) for chiral alcohol or more complex derivatives. |

| Organocatalysis | Use of small organic molecules (e.g., chiral amines or phosphoric acids) to catalyze enantioselective transformations. | Enantioselective α-functionalization of the ketone or asymmetric reactions involving the cyclopropyl ring. | Development of metal-free, environmentally benign synthetic routes to chiral products. |

| Photoredox Catalysis | Combination of a photosensitizer with a chiral catalyst to enable novel, stereocontrolled radical reactions under mild conditions. nih.gov | Asymmetric cycloadditions or cross-coupling reactions involving the radical-mediated opening of the cyclopropane (B1198618) ring. nih.gov | Access to complex and diverse chiral cyclopentane (B165970) structures from cyclopropyl ketone precursors. nih.gov |

The development of these enantioselective methods will be critical for unlocking the full potential of this compound as a precursor for sophisticated, stereochemically defined molecules.

Discovery of Unexplored Reaction Pathways and Catalytic Transformations

Beyond established reactions, the discovery of novel transformations of this compound is a key research frontier. The inherent ring strain and the reactivity of the ketone functionality suggest numerous unexplored pathways. Future investigations will likely target C-C and C-H bond activation to create more complex molecular architectures.

One area of interest is the deacylative transformation of ketones, which allows for the removal of the acyl group and subsequent functionalization of the remaining alkyl fragment. nih.gov This C-C activation strategy, driven by the aromatization of an in situ-formed intermediate, could offer new synthetic disconnections for derivatives of this compound. nih.gov Another emerging field is the use of hydrogen-borrowing catalysis, which enables the formation of α-cyclopropyl ketones from hindered ketones and alcohols with pendant leaving groups. acs.org Applying this sustainable method could lead to novel routes for synthesizing substituted 1-methylcyclopropyl ketones. acs.org

Furthermore, catalytic systems that functionalize the typically inert C-H bonds are a major goal. scripps.edu While ketones and esters have historically been challenging substrates for C-H activation due to their low affinity for metal catalysts, new catalyst systems are being developed to overcome this limitation. scripps.edu

Table 2: Emerging Catalytic Transformations

| Transformation Type | Catalytic System | Description | Potential Outcome for this compound |

|---|---|---|---|

| Deacylative Halogenation | N'-methylpicolinohydrazonamide (MPHA) and halogen atom-transfer (XAT) reagents. organic-chemistry.org | C-C bond cleavage generates an alkyl radical, which is trapped by a halogen source, converting the ketone into an alkyl halide. organic-chemistry.orgnih.gov | Conversion of the 1-methylcyclopropyl ketone moiety into a 1-halo-1-methylcyclopropane, a versatile synthetic intermediate. |

| Hydrodeoxygenation | Bifunctional catalysts (e.g., Pt/Al₂O₃ or Cu/Al₂O₃). mdpi.com | The ketone is first hydrogenated to an alcohol, which is then dehydrated to form alkenes, and potentially further hydrogenated to alkanes. mdpi.com | Selective conversion to 1-methyl-1-vinylcyclopropane or ethyl-1-methylcyclopropane, providing access to different hydrocarbon scaffolds. |

| Hydrogen-Borrowing Catalysis | Metal catalyst (e.g., Iridium-based). acs.org | An alcohol is temporarily oxidized to an aldehyde/ketone in situ, which then reacts with a ketone substrate before the hydrogen is returned, forming a new C-C bond. acs.org | A sustainable method for the α-alkylation of the methyl ketone portion or for building more complex cyclopropyl-containing structures. |

| β-C-H Functionalization | Cationic Palladium complexes. scripps.edu | Directs a catalyst to activate and functionalize the strong C-H bonds at the β-position of the ketone. scripps.edu | Novel functionalization of the cyclopropane ring, a transformation that is difficult to achieve with traditional methods. |

The exploration of these and other novel catalytic cycles will significantly expand the synthetic utility of this compound.

Advanced In Silico Modeling for Predictive Chemistry

Computational chemistry is set to play a transformative role in advancing the chemistry of this compound. In silico modeling can accelerate research by predicting reaction outcomes, elucidating complex mechanisms, and guiding the design of new experiments.

Future research will leverage advanced computational tools for several key purposes:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be used to map the potential energy surfaces of proposed reaction pathways. This is particularly valuable for understanding complex, multi-step catalytic cycles, such as the reversible ring-opening of cyclopropyl ketyl radicals in photocatalytic cycloadditions. nih.gov

Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their chemical reactivity or biological activity. nih.gov By building a model based on known compounds, researchers can predict the properties of novel, yet-to-be-synthesized molecules, thereby prioritizing synthetic efforts. nih.gov

Catalyst Design: In silico screening can identify optimal catalysts for specific transformations. By modeling the interaction between the substrate and various potential catalysts (e.g., different chiral ligands or metal centers), researchers can rationally design catalysts with enhanced activity and selectivity, saving significant experimental time and resources.

The integration of these computational approaches will create a synergistic cycle of prediction and experimentation, leading to the more rapid discovery and optimization of new reactions and functional molecules based on the this compound scaffold.

Rational Design and Synthesis of Next-Generation Biologically Active Compounds

The cyclopropyl ketone moiety is a recognized pharmacophore present in various biologically active molecules, including PARP inhibitors used in cancer therapy. researchgate.net This positions this compound as an attractive starting point for the rational design and synthesis of next-generation therapeutic agents.

A major challenge in drug design is metabolic instability. For instance, trifluoromethyl ketones (TFMKs), which are potent enzyme inhibitors, are often rapidly metabolized in vivo to inactive alcohols. nih.gov Future research on this compound derivatives will likely focus on designing compounds with improved metabolic stability. This could involve structural modifications that shield the ketone from enzymatic reduction without compromising its desired biological interactions. nih.gov One strategy involves introducing an adjacent electron-withdrawing group to stabilize the ketone's hydrate (B1144303) form, thus preventing metabolic reduction. nih.gov

The rational design process will involve:

Target Identification: Identifying enzymes or receptors where the unique steric and electronic properties of the 1-methylcyclopropyl group can provide a therapeutic advantage.

Computational Docking: Using computer models to predict how different derivatives of this compound bind to the active site of a biological target.

Synthesis and Screening: Synthesizing the most promising candidates identified through modeling and evaluating their biological activity and metabolic stability through in vitro assays.

This iterative process of design, synthesis, and testing could lead to the discovery of novel drug candidates with enhanced potency, selectivity, and pharmacokinetic properties for a range of diseases.

Sustainable and Green Chemistry Approaches in this compound Synthesis and Application

Future research must prioritize the development of sustainable and green chemistry approaches for the synthesis and use of this compound. mdpi.com Traditional synthetic methods often rely on hazardous reagents, generate significant chemical waste, and require harsh reaction conditions. acs.orggoogle.com

Key areas for green innovation include:

Renewable Feedstocks: Exploring routes that utilize biomass-derived platform molecules, such as levulinic acid, as starting materials. rsc.org Photocatalytic systems are being developed to convert such bio-based molecules into valuable ketones. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. Catalytic processes like hydrogen-borrowing are inherently more atom-economical than stoichiometric reactions. acs.orgmdpi.com

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. This includes using water, supercritical CO₂, or developing solvent-free reaction conditions. mdpi.com For example, eco-friendly methods for synthesizing β-nitro ketones from α,β-unsaturated ketones have been developed using solid-supported reagents and greener solvents like cyclopentyl methyl ether. rsc.org

Catalyst Development: Focusing on catalysts based on earth-abundant and non-toxic metals, or developing metal-free catalytic systems. researchgate.net Aerobic oxidation reactions, which use molecular oxygen as the ultimate oxidant, are a prime example of a greener catalytic approach. innoget.com

A recent invention describes a method for preparing cyclopropyl methyl ketone using a metal halide in a fixed-bed reactor, which aims to reduce production costs, by-products, and environmental pollution, making it more suitable for industrial-scale production. google.com By embracing the principles of green chemistry, future research can ensure that the synthesis and application of this compound are both economically viable and environmentally responsible. mdpi.com

Q & A

Basic: What are the established synthetic routes for methyl 1-methylcyclopropyl ketone, and how do reaction conditions influence yield and purity?

This compound is typically synthesized via cyclopropanation of α,β-unsaturated ketones or through ring-opening reactions of strained cyclopropane derivatives. For example:

- Cyclopropanation : Reacting allyl ketones with diazomethane or other carbene precursors under controlled temperatures (e.g., −20°C to 25°C) to form the cyclopropane ring. Reaction solvents (e.g., dichloromethane) and catalysts (e.g., copper(I) salts) critically affect regioselectivity and byproduct formation .

- Ring-Opening : Using cyclopropane derivatives (e.g., cyclopropylmethyl halides) in nucleophilic acyl substitution reactions with ketone precursors.

Methodological Consideration : Optimize solvent polarity and reaction time to minimize side reactions (e.g., ring-opening decomposition). Post-synthesis purification via fractional distillation or preparative HPLC is essential to isolate the ketone from unreacted intermediates .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : NMR will show distinct signals for the cyclopropane protons (δ ~0.5–1.5 ppm) and the methyl ketone group (δ ~2.1–2.3 ppm). NMR confirms the carbonyl carbon (δ ~205–215 ppm) and cyclopropane carbons (δ ~10–20 ppm) .

- IR : A strong absorption band near 1700–1750 cm confirms the ketone carbonyl group.

- Mass Spectrometry : Molecular ion peaks (m/z ≈ 98.14) and fragmentation patterns (e.g., loss of CO or methyl groups) validate the structure .

Methodological Tip : Compare experimental spectra with literature data for known cyclopropane-containing ketones to resolve ambiguities .

Advanced: How can computational modeling predict the reactivity of this compound in ring-stress-driven reactions?

The cyclopropane ring’s inherent strain (~27 kcal/mol) makes this compound reactive in ring-opening or [2+1] cycloaddition reactions. Computational methods include:

- DFT Calculations : To map transition states and activation energies for ring-opening pathways (e.g., acid-catalyzed hydrolysis).

- Molecular Dynamics : Simulate solvent effects on reaction trajectories, particularly in polar aprotic solvents that stabilize charged intermediates .

Data Contradiction Note : Experimental yields may deviate from computational predictions due to unaccounted steric effects from the methyl substituent. Validate models with kinetic studies (e.g., monitoring reaction progress via in situ IR) .

Advanced: How do steric and electronic effects of the methyl group influence the ketone’s stability and reactivity in catalytic systems?

The methyl group on the cyclopropane ring introduces steric hindrance, which:

- Reduces Reactivity in nucleophilic additions (e.g., Grignard reactions) due to hindered access to the carbonyl carbon.

- Enhances Stability in acidic conditions by destabilizing planar transition states in keto-enol tautomerism.

Experimental Design : Compare reaction rates of this compound with unsubstituted cyclopropyl methyl ketone using kinetic isotope effects (KIE) or Hammett plots .

Advanced: How can mixed-methods research resolve contradictions in reported thermodynamic properties of this compound?

Discrepancies in boiling points (e.g., 125–128°C in literature vs. experimental observations) may arise from impurities or measurement techniques. A mixed-methods approach could include:

- Quantitative : Re-measure vapor pressure and enthalpy of vaporization using differential scanning calorimetry (DSC).

- Qualitative : Interview researchers to identify methodological variations (e.g., calibration standards) .

Statistical Analysis : Apply multivariate regression to isolate variables (e.g., purity, instrumentation) contributing to data variability .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors (P261, P271) .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (P280) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (P273, P501) .

Advanced: What strategies improve the reproducibility of synthetic procedures for this compound across laboratories?

- Standardize Protocols : Publish detailed synthetic steps, including exact catalyst concentrations (e.g., 5 mol% CuI) and stirring rates.

- Interlab Validation : Conduct round-robin tests to identify variables (e.g., solvent batch purity) affecting yield .

- Open Data : Share raw NMR and chromatographic data in supplementary materials to benchmark purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.